Cas no 2411635-39-5 ([1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro-)

[1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro- structure
2411635-39-5 structure
商品名:[1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro-
CAS番号:2411635-39-5
MF:C6H3F2N3
メガワット:155.104927301407
MDL:MFCD32067309
CID:4782091

[1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro- 化学的及び物理的性質

名前と識別子

    • [1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro-
    • MDL: MFCD32067309
    • インチ: 1S/C6H3F2N3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H
    • InChIKey: FFIBYDGKPHEEJH-UHFFFAOYSA-N
    • ほほえんだ: C12=NC=NN1C=C(F)C=C2F

[1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
219933-500mg
6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridine, 95% min
2411635-39-5 95%
500mg
$1050.00 2023-09-06
Matrix Scientific
219933-1g
6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridine, 95% min
2411635-39-5 95%
1g
$1680.00 2023-09-06

[1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro- 関連文献

[1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro-に関する追加情報

Introduction to [1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro (CAS No. 2411635-39-5)

[1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro (CAS No. 2411635-39-5) is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms at the 6 and 8 positions enhances its pharmacological properties, making it a promising candidate for further investigation.

The structural features of this compound contribute to its unique chemical and biological properties. The triazolopyridine core is a fused heterocycle consisting of a pyridine ring connected to a triazole ring. This structural motif is well-documented for its role in modulating various biological pathways. The introduction of fluorine atoms at the 6 and 8 positions introduces electron-withdrawing effects, which can influence the compound's reactivity and interactions with biological targets.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. [1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro is no exception and has been explored in several preclinical studies for its potential applications in treating various diseases.

One of the most notable areas of research involving this compound is its anti-inflammatory properties. Studies have shown that [1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This effect is attributed to its ability to modulate inflammatory signaling pathways. The fluorinated substituents play a crucial role in enhancing the compound's interaction with target enzymes and receptors involved in inflammation.

Additionally, [1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro has shown promise in the field of anticancer research. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. The fluorine atoms enhance the compound's ability to penetrate the cell membrane and interact with intracellular targets. This makes it a potential candidate for developing novel anticancer therapies.

The compound's structural flexibility also allows for further derivatization and optimization to improve its pharmacological properties. Researchers have been exploring various synthetic strategies to modify the triazolopyridine core and introduce additional functional groups. These modifications aim to enhance the compound's solubility, bioavailability, and target specificity.

Another area of interest is the compound's potential as an antimicrobial agent. Preliminary studies have shown that [1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro can exhibit activity against a range of bacterial and fungal strains. This activity is attributed to its ability to disrupt essential microbial processes such as DNA replication and cell wall synthesis. The fluorinated substituents contribute to its antimicrobial efficacy by enhancing its interactions with microbial targets.

The development of new drugs often involves rigorous testing to ensure safety and efficacy before they can be approved for clinical use. [1,2,4]Triazolo[1,5-a]pyridine, 6,8-difluoro has undergone several preclinical studies to evaluate its pharmacokinetic properties and potential side effects. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

One of the key findings from these studies is that [1,2,4]Triazolo[1,5-a]pyridine,6,8-difluoro exhibits good oral bioavailability and rapid absorption after administration. This makes it a suitable candidate for oral drug delivery formulations. Additionally,the compound's metabolic stability suggests that it can be effectively absorbed and utilized by the body without being rapidly degraded.

The preclinical safety studies have also shown that [1,2,4]-Triazolo[1,5-a]-pyridine,6,8-difluoro has a favorable safety profile with minimal side effects at therapeutic doses。These findings are encouraging for further development of this compound as a potential therapeutic agent。

In conclusion,[1,2,4]-Triazolo[1,5-a]-pyridine,6,8-difluoro (CAS No。2411635-39-5) is a promising fluorinated heterocyclic compound with diverse biological activities。Its potential applications in treating inflammation、cancer、and infections make it an attractive candidate for further research。The structural features of this compound contribute to its unique chemical and biological properties,making it a valuable tool for drug discovery。

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd